molecular formula C6H7N3O2S B110952 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid CAS No. 100130-05-0

5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid

Cat. No.: B110952
CAS No.: 100130-05-0
M. Wt: 185.21 g/mol
InChI Key: NTEPDMJNOBYJHJ-UHFFFAOYSA-N
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Description

5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid: is a heterocyclic organic compound with the molecular formula C6H7N3O2S. It is a derivative of pyrimidine, characterized by the presence of an amino group at the 5-position, a methylthio group at the 2-position, and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methylthio)pyrimidine-4-carboxylic acid with ammonia or an amine source to introduce the amino group at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro group, if present in intermediates, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a ligand in the study of protein-ligand interactions. Its structural features make it a candidate for the design of bioactive molecules .

Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of new products with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylthio groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Comparison with Similar Compounds

  • 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid
  • 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
  • 2-(Methylthio)pyrimidine-4-carboxylic acid

Comparison: Compared to its analogs, 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid is unique due to the presence of the amino group at the 5-position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-amino-2-methylsulfanylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEPDMJNOBYJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571746
Record name 5-Amino-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100130-05-0
Record name 5-Amino-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid
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5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid
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